molecular formula C26H32O13 B12407983 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol

10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol

Cat. No.: B12407983
M. Wt: 552.5 g/mol
InChI Key: QHXDBFPOFIGMFJ-XKJNZRDESA-N
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Description

10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol: is a natural small molecule compound, specifically a diterpene glycoside. . This compound is often studied for its bioactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves several steps, typically starting with the extraction of catalpol from natural sources such as plants. The compound is then modified through a series of chemical reactions to introduce the 3,4-dimethoxycinnamoyl group. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for specialized equipment and conditions. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions: 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. The specific pathways involved depend on the biological context and the specific effects being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the catalpol and 3,4-dimethoxycinnamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C26H32O13

Molecular Weight

552.5 g/mol

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

QHXDBFPOFIGMFJ-XKJNZRDESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC

Origin of Product

United States

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